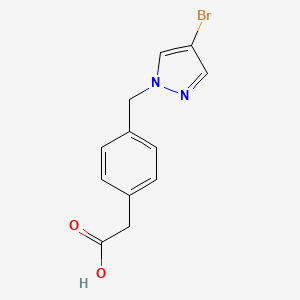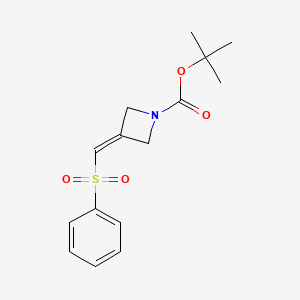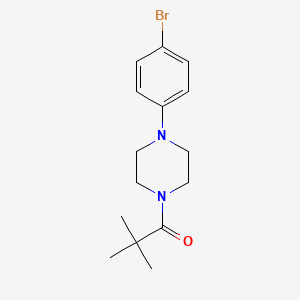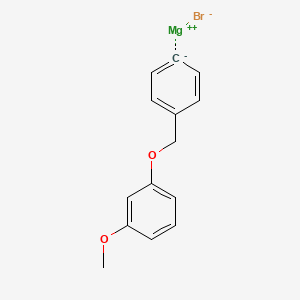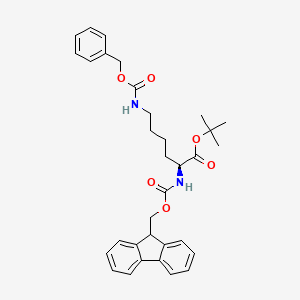
Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Cbz (benzyloxycarbonyl) group protects the epsilon-amino group. The tert-butyl ester serves as a protecting group for the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester typically involves multiple steps:
Protection of the Alpha-Amino Group: The alpha-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Epsilon-Amino Group: The epsilon-amino group is protected using the Cbz group. This is done by reacting the Fmoc-protected lysine with Cbz-Cl (benzyloxycarbonyl chloride) in the presence of a base.
Esterification: The carboxyl group of the lysine is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester undergoes several types of chemical reactions:
Deprotection Reactions: The protective groups (Fmoc, Cbz, and tert-butyl ester) can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The protected lysine can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Cbz Deprotection: Hydrogen gas with palladium on carbon catalyst.
Ester Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Fmoc Deprotection: Yields Nalpha-Cbz-L-lysine tert-Butyl Ester.
Cbz Deprotection: Yields Nalpha-Fmoc-L-lysine tert-Butyl Ester.
Ester Deprotection: Yields Nalpha-Fmoc-Nepsilon-Cbz-L-lysine.
Applications De Recherche Scientifique
Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins. The protective groups ensure selective reactions during the synthesis process.
Bioconjugation: Used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or imaging agents.
Medicinal Chemistry: Used in the development of peptide-based drugs. The protective groups help in the synthesis of complex peptide structures.
Material Science: Used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
Mécanisme D'action
The mechanism of action of Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester is primarily related to its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Cbz group is removed under hydrogenation conditions. The tert-butyl ester is removed under acidic conditions, yielding the free amino acid for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-Fmoc-L-lysine: Similar compound with only the alpha-amino group protected by the Fmoc group.
Nepsilon-Cbz-L-lysine: Similar compound with only the epsilon-amino group protected by the Cbz group.
Nalpha-Fmoc-Nepsilon-Boc-L-lysine: Similar compound with the epsilon-amino group protected by the Boc (tert-butoxycarbonyl) group instead of the Cbz group.
Uniqueness
Nalpha-Fmoc-Nepsilon-Cbz-L-lysine tert-Butyl Ester is unique due to the combination of protective groups, which allows for selective deprotection and functionalization. This makes it highly versatile in peptide synthesis and other applications where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C33H38N2O6 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C33H38N2O6/c1-33(2,3)41-30(36)29(19-11-12-20-34-31(37)39-21-23-13-5-4-6-14-23)35-32(38)40-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-29H,11-12,19-22H2,1-3H3,(H,34,37)(H,35,38)/t29-/m0/s1 |
Clé InChI |
GZYVMYGPXRUUKL-LJAQVGFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


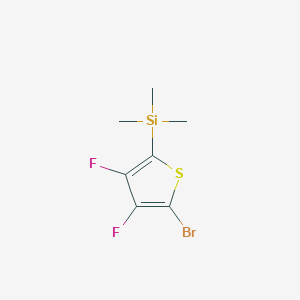

![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
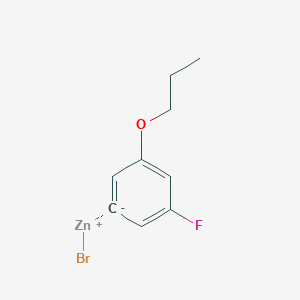
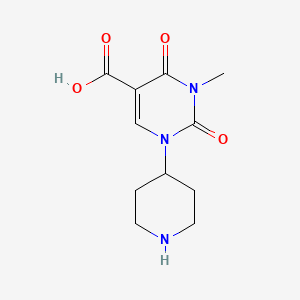
![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
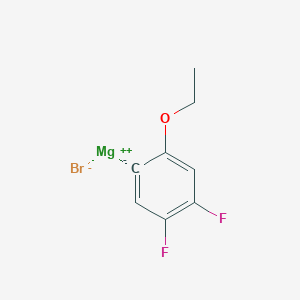
![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)
